Norursodeoxycholic Acid

Descripción general

Descripción

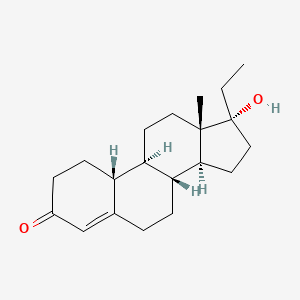

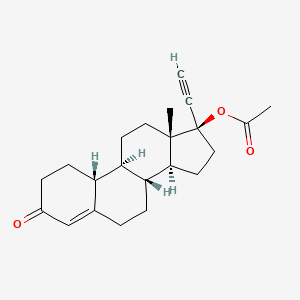

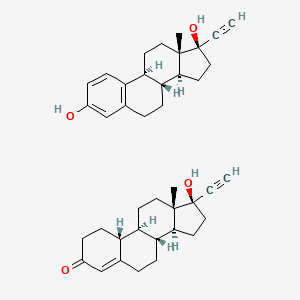

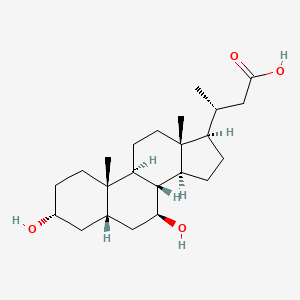

Norursodeoxycholic acid (norUDCA) is a bile acid and the C23 homolog of UDCA . Unlike UDCA, norUDCA does not undergo conjugation to taurine or glycine and is secreted in an unchanged form, as trihydroxy derivatives, or as sulfate or glucuronide conjugates .

Synthesis Analysis

Norursodeoxycholic Acid (norUDCA) is a deoxycholic acid analogue with a C23 –CH2 defect . It is formed by 7b-epimerization of the primary bile acid chenodeoxycholic .

Molecular Structure Analysis

Norursodeoxycholic Acid has a molecular formula of C23H38O4 . Its average mass is 378.545 Da and its monoisotopic mass is 378.277008 Da .

Chemical Reactions Analysis

Norursodeoxycholic Acid (norUDCA) does not undergo conjugation to taurine or glycine and is secreted in an unchanged form, as trihydroxy derivatives, or as sulfate or glucuronide conjugates . It has been characterized as metabolites after in vitro incubation with enzyme-enriched liver subcellular fractions of mouse, rat, or human .

Physical And Chemical Properties Analysis

Norursodeoxycholic Acid has a molecular weight of 378.55 . It is soluble in DMSO at concentrations greater than 40 mg/mL .

Aplicaciones Científicas De Investigación

Immunometabolism in CD8+ T Cells

24-Norursodeoxycholic acid has been found to reshape immunometabolism in CD8+ T cells . It affects lymphoblastogenesis, mTORC1 signaling, and glycolysis of CD8+ T cells . This compound regulates CD8+ T cells via targeting mTORC1 . These findings may be relevant for the treatment of immune-mediated liver diseases .

Alleviation of Hepatic Inflammation

This compound has been shown to alleviate hepatic inflammation . In a hepatic injury model system induced by excessive CD8+ T cell immune response, NorUDCA ameliorated hepatic injury and systemic inflammation . It also reduces the number of hepatic innate and adaptive immune cells, including CD8+ T cells, in the Mdr2-/- model of sclerosing cholangitis .

Treatment for Primary Sclerosing Cholangitis (PSC)

24-Norursodeoxycholic acid is a novel therapy for immune-mediated liver diseases such as primary sclerosing cholangitis (PSC) where dysregulated T cells including CD8+ T cells cause liver immunopathology . It has been found to directly modulate CD8+ T cell effector function, contributing to its therapeutic efficacy independent of anti-cholestatic effects .

Modulation of mTORC1 Signaling

NorUDCA targets mTORC1 to modulate the (phospho-) proteomic and metabolic landscape of CD8+ T cells . This impact on mTORC1 signaling was further confirmed in circulating human CD8+ T cells .

Reduction of Serum Levels of Alanine Aminotransferase (ALT) and Alkaline Phosphatase

Dietary administration of NorUDCA decreases serum levels of alanine aminotransferase (ALT) and alkaline phosphatase, markers of cholestasis, periductal fibrosis, and hepatic hydroxyproline content in an Mdr2-/- mouse model of sclerosing cholangitis .

Potential Application in Alcohol-Related Liver Diseases

There is some evidence suggesting that 24-Norursodeoxycholic acid may have potential applications in the treatment of experimental alcohol-related liver diseases .

Safety and Hazards

Direcciones Futuras

Norursodeoxycholic Acid is currently being investigated for its potential in treating cholestatic and metabolic liver diseases . It has shown potent anti-cholestatic, anti-inflammatory, and anti-fibrotic properties . It is also being considered for use in conjunction with other treatments like UDCA .

Mecanismo De Acción

Target of Action

24-Norursodeoxycholic acid (NorUDCA) is a novel therapeutic bile acid used to treat immune-mediated cholestatic liver diseases . The primary targets of NorUDCA are CD8+ T cells , which play a significant role in hepatobiliary immunopathology . Dysregulated T cells, including CD8+ T cells, contribute to the pathology of diseases such as primary sclerosing cholangitis (PSC) .

Mode of Action

NorUDCA directly modulates the function of CD8+ T cells, contributing to its therapeutic efficacy . It has a strong immunomodulatory effect on CD8+ T cells, affecting lymphocyte generation, proliferation, glycolysis, and mTORC1 signal transduction . NorUDCA’s immunomodulatory effects were first studied in Mdr2 -/- mice, a cholestatic model of PSC .

Biochemical Pathways

NorUDCA reshapes the immunometabolism in CD8+ T cells . It has been found to influence the mTORC1 signaling pathway in CD8+ T cells . This modulation of the mTORC1 signaling pathway has been further confirmed in circulating PSC CD8+ T cells .

Pharmacokinetics

It is known that norudca has pronounced choleretic properties, attributed to its ability to undergo cholehepatic shunting .

Result of Action

NorUDCA has a direct modulatory impact on CD8+ T cells and attenuates excessive CD8+ T cell-driven hepatic immunopathology . It reduces the inherent and adaptive immune cells in the liver, including CD8+ T cells in the Mdr2 -/- model . In a non-cholestatic model of hepatic injury induced by an excessive CD8+ T cell immune response upon acute non-cytolytic lymphocytic choriomeningitis virus (LCMV) infection, NorUDCA improved liver injury and systemic inflammation .

Propiedades

IUPAC Name |

(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O4/c1-13(10-20(26)27)16-4-5-17-21-18(7-9-23(16,17)3)22(2)8-6-15(24)11-14(22)12-19(21)25/h13-19,21,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14+,15-,16-,17+,18+,19+,21+,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYDXDSPYPOWRO-JHMCBHKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Norursodeoxycholic Acid | |

CAS RN |

99697-24-2 | |

| Record name | 24-Norursodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099697242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | norUrsodeoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16260 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NORUCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A5G600D9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.